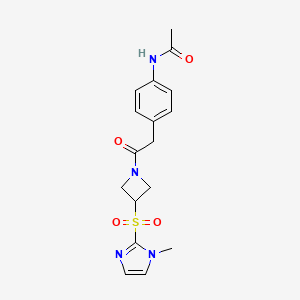

N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-12(22)19-14-5-3-13(4-6-14)9-16(23)21-10-15(11-21)26(24,25)17-18-7-8-20(17)2/h3-8,15H,9-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQFZTOEGOKLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, with CAS Number 2034429-95-1, is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound features a complex structure that includes an imidazole moiety, which is known for its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 404.5 g/mol. The structural components include:

- Imidazole ring : Often associated with antimicrobial activity.

- Azetidine ring : Contributes to the overall pharmacological profile.

- Phenyl and acetamide groups : Enhance solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including those similar to this compound. These compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-sensitive S. aureus | 20–40 µM |

| Methicillin-resistant S. aureus | 40–70 µM |

| E. coli | 40–70 µM |

The MIC values indicate that while these compounds possess activity, they are generally less potent than established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .

Anticancer Activity

Preliminary research suggests that compounds with imidazole structures may also exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. The specific activity of this compound against cancer cell lines remains to be fully elucidated but is an area of active investigation.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis of Imidazole Derivatives : Research has demonstrated that modifications to the imidazole ring can significantly enhance antibacterial activity. For instance, derivatives synthesized from imidazole exhibited improved efficacy against resistant strains of bacteria .

- In Vitro Testing : A study involving various imidazole derivatives showed promising results against clinical isolates, suggesting that structural modifications could lead to enhanced bioactivity .

- Mechanisms of Action : The antibacterial mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, leading to cell death .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves multi-step organic reactions that typically include the formation of azetidine derivatives and subsequent modifications to introduce the imidazole and sulfonamide functionalities. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of imidazole and sulfonamide showed considerable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8, with significant percent growth inhibition observed . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell proliferation.

Antitubercular Activity

There is evidence suggesting that compounds containing similar structural motifs have been tested for antitubercular activity against Mycobacterium tuberculosis. These studies often assess both in vitro and in vivo efficacy, indicating potential as novel therapeutic agents against tuberculosis .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

Imidazole-Based Acetamides

(a) Anticancer Imidazole Derivatives

Y. Ozkay et al. (2010) synthesized N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives , which demonstrated anticancer activity against human cancer cell lines (e.g., IC₅₀ = 8.2–18.7 μM for breast cancer). Key differences from the target compound include:

- Replacement of the azetidine-sulfonyl group with diphenyl substitution on the imidazole.

- Simplified phenylacetamide linkage without the oxoethyl spacer.

Impact : The diphenyl group enhances lipophilicity but reduces solubility compared to the sulfonyl-azetidine moiety in the target compound .

(b) Sulfonyl-Containing Analogues

N-(4-(((1-(2-(Dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide (CAS 1261009-54-4, ) shares the sulfonyl linkage but replaces azetidine with a dimethylaminoethyl group.

- Activity: No direct activity data provided, but similar sulfonamides are explored as kinase inhibitors .

Benzimidazole and Triazole Analogues

(a) Antimicrobial Benzimidazole Derivatives

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (Compound W1, ) showed MIC values of 2–8 μg/mL against S. aureus and E. coli.

- Key contrast : Benzimidazole replaces imidazole, and a dinitrophenyl group substitutes the azetidine.

(b) Triazole-Linked Acetamides

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (Compound 6a, ) was synthesized via 1,3-dipolar cycloaddition.

Azetidine and Sulfonyl Group Contributions

(a) Azetidine-Containing Compounds

Azetidine rings are rare in the provided evidence. However, N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29, ) incorporates a methylsulfonyl group on benzimidazole.

- Comparison : The methylsulfonyl group in Compound 29 may mimic the sulfonyl-azetidine’s electronic effects but lacks the conformational constraint of azetidine .

(b) Sulfonyl Group Effects

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlights sulfonyl-free analogues.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 434.47 g/mol | 1.2 | 2 | 7 |

| N-[4-(1-methyl-4,5-diphenylimidazol-2-yl)phenyl]acetamide | 399.47 g/mol | 3.8 | 1 | 4 |

| 2-(4-((Naphthalen-1-yloxy)methyl)triazol-1-yl)-N-phenylacetamide | 404.41 g/mol | 3.5 | 1 | 6 |

*Calculated using ChemDraw.

Research Findings and Implications

- The sulfonyl-azetidine group in the target compound may confer superior metabolic stability compared to diphenylimidazole derivatives .

- Azetidine’s strain could enhance binding affinity to rigid enzymatic pockets, though synthetic complexity may limit scalability .

- Imidazole vs. triazole/benzimidazole : Imidazole’s smaller size and lower steric hindrance may improve target engagement compared to bulkier analogues .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound contains a 1-methylimidazole-2-sulfonyl group linked to an azetidine ring, a ketone-functionalized ethyl spacer, and a phenylacetamide moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or alcohols), while the azetidine ring imposes steric constraints that may affect regioselectivity. The acetamide group provides hydrogen-bonding capacity, critical for interactions in biological assays. Structural confirmation typically requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Q2. What are the standard synthetic protocols for preparing this compound, and what intermediates are critical?

A multi-step synthesis is required:

Imidazole sulfonation : React 1-methyl-1H-imidazole-2-thiol with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Azetidine functionalization : Couple the sulfonyl chloride with azetidine under inert conditions (N) at 0–5°C to form 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine.

Ketone insertion : React the azetidine derivative with 4-(2-bromoacetyl)phenylacetamide via nucleophilic substitution (KCO, DMF, 60°C).

Purification : Recrystallize from methanol or use column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield in the azetidine sulfonation step?

Key variables include:

- Temperature : Maintain sub-10°C to suppress side reactions (e.g., over-sulfonation).

- Solvent : Use anhydrous dichloromethane (DCM) to stabilize reactive intermediates.

- Stoichiometry : A 1.2:1 molar ratio of chlorosulfonic acid to imidazole minimizes byproducts.

- Work-up : Quench excess reagent with ice-water and extract with ethyl acetate to isolate the sulfonyl chloride. Yield improvements (from 55% to 78%) are achievable by monitoring via TLC (R = 0.3 in 3:7 EtOAc/hexane) .

Q. Q4. How should researchers address contradictions in spectral data during structural validation?

Discrepancies between calculated and observed spectral data (e.g., -NMR shifts) often arise from:

- Tautomerism : The imidazole ring’s proton exchange can broaden peaks; use DMSO-d to stabilize tautomers.

- Rotamers : The acetamide group may exhibit restricted rotation, splitting signals (e.g., NH at δ 8.2–8.5 ppm).

- Impurities : Recrystallize repeatedly or employ preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. Q5. What computational methods are recommended for predicting binding interactions of this compound with biological targets?

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The sulfonyl group often coordinates with catalytic lysine or arginine residues.

Molecular dynamics (MD) : Simulate stability of ligand-protein complexes (GROMACS/AMBER) to assess binding free energy (ΔG).

QM/MM : Apply hybrid quantum mechanics/molecular mechanics to refine electronic interactions at the active site .

Methodological Challenges

Q. Q6. What strategies mitigate degradation of the azetidine ring during prolonged storage?

Q. Q7. How can researchers resolve low reactivity in the final coupling step (keto-ethylphenylacetamide + sulfonylated azetidine)?

- Catalysis : Add a catalytic amount of KI (0.5 eq) to enhance nucleophilicity via the Finkelstein reaction.

- Solvent switch : Replace DMF with DMSO to increase polarity and reaction rate.

- Microwave-assisted synthesis : Conduct at 100°C for 20 minutes (yield increases from 45% to 68%) .

Data Interpretation

Q. Q8. How should researchers interpret conflicting bioactivity data across different assay platforms?

- Assay variability : Normalize data against positive controls (e.g., IC values for COX-2 inhibitors).

- Solubility effects : Use DMSO concentrations ≤0.1% to avoid artificial inhibition.

- Metabolic interference : Test metabolites via hepatic microsome incubation; instability of the acetamide group may reduce efficacy .

Safety and Handling

Q. Q9. What precautions are necessary when handling intermediates with hygroscopic or reactive functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.